molecular formula C10H11N3 B1400944 2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine CAS No. 1341999-78-7

2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine

Cat. No.: B1400944
CAS No.: 1341999-78-7
M. Wt: 173.21 g/mol
InChI Key: IUXHECLQSRZORB-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine is an organic compound with the molecular formula C10H11N3 It is a heterocyclic aromatic compound that contains both a pyrazine ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-chloromethylpyrazine with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate as a base in dimethylformamide or other polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through binding to specific receptors or enzymes, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the pyrrole ring, making it less complex.

    5-(1H-Pyrrol-1-ylmethyl)pyrazine: Similar structure but without the methyl group on the pyrazine ring.

    2-Methyl-5-(1H-pyrrol-1-yl)pyrazine: Similar but with different substitution patterns.

Uniqueness

2-Methyl-5-(1H-pyrrol-1-ylmethyl)pyrazine is unique due to the presence of both a methyl group and a pyrrole ring attached to the pyrazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(pyrrol-1-ylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-9-6-12-10(7-11-9)8-13-4-2-3-5-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHECLQSRZORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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